molecular formula C11H18Si B3057165 Silane, trimethylphenethyl- CAS No. 772-64-5

Silane, trimethylphenethyl-

Cat. No. B3057165
CAS RN: 772-64-5
M. Wt: 178.35 g/mol
InChI Key: IGKZJQSYTNNPIQ-UHFFFAOYSA-N
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Description

Silane, trimethylphenethyl- is a chemical compound that is widely used in scientific research for various applications. It is a colorless liquid with a molecular formula of C12H21Si and a molecular weight of 193.38 g/mol. This compound is also known as TMSPE or STMP, and it is a derivative of phenethylsilane. Silane, trimethylphenethyl- is used in various fields, including organic synthesis, material science, and biochemistry.

Scientific Research Applications

Novel Silane Compounds as Electrolyte Solvents for Li-ion Batteries

Silane compounds have shown great potential in enhancing the performance of lithium-ion batteries. Amine et al. (2006) synthesized novel silane compounds and utilized them as non-aqueous electrolyte solvents. These compounds demonstrated excellent solubility for lithium salts and contributed to stable and high lithium-ion conductivities, suggesting their significant role in improving lithium-ion battery technologies Amine et al., 2006.

Applications in Organic Chemistry

Silane compounds, particularly tris(trimethylsilyl)silane, have been extensively used in organic chemistry for radical reductions, hydrosilylation, and consecutive radical reactions, showcasing their versatility under mild conditions with high yields and selectivity Chatgilialoglu & Lalevée, 2012.

Synthesis of α-Siloxy-α-alkoxycarbonyl Amides

Silane compounds have facilitated efficient synthesis methods in organic synthesis. Li, Liu, and Chen (2015) reported on the use of carbamoylsilane reacting with α-ketoesters to afford α-siloxy-α-alkoxycarbonyl amides, highlighting the influence of electronic properties on the reaction Li, Liu, & Chen, 2015.

Improvement of Material Properties

Silane compounds have been employed to improve the mechanical and thermal properties of polymer composites. Park, Kim, and Chowdhury (2008) used silane to chemically bond polymer and organoclay, significantly enhancing the compression set property of ethylene vinyl acetate copolymer/ethylene-1-butene copolymer/organoclay nanocomposite foams Park, Kim, & Chowdhury, 2008.

Corrosion Protection

Silane mixtures based on water-soluble compounds have been developed as corrosion protectants for metals, aiming to replace traditional chromating processes in the metal-finishing industries. Zhu and Ooij (2004) demonstrated that these silane mixtures provide comparable corrosion protection to chromates, marking a significant advancement in materials science Zhu & Ooij, 2004.

Future Directions

: Wasson-ECE: Analysis of Silanes by Gas Chromatography : ChemSpider: Silane, trimethylphenethyl- : Journal of Chromatographic Science: Gas Chromatographic Determination of Silanes

properties

IUPAC Name

trimethyl(2-phenylethyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18Si/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKZJQSYTNNPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40301447
Record name Silane, trimethylphenethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

772-64-5
Record name Silane, trimethylphenethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143513
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Silane, trimethylphenethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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